(Rac)-IBT6A

Description

Properties

IUPAC Name |

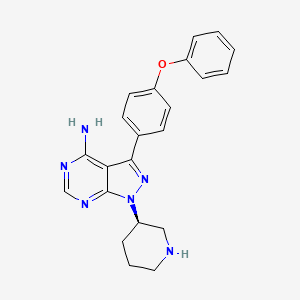

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQYTDPBDNDGI-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022150-12-4 | |

| Record name | Ibrutinib N-desacryloyl impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-IBT6A: A Technical Overview of a Bruton's Tyrosine Kinase Inhibitor Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] Ibrutinib is a clinically significant therapeutic agent used in the treatment of various B-cell malignancies.[3] The presence of impurities such as this compound is a critical consideration in the pharmaceutical development of Ibrutinib, necessitating a thorough understanding of their chemical properties, synthesis, and potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, a putative synthesis protocol, and its relationship to the well-characterized BTK signaling pathway.

Chemical Structure and Properties

This compound is a small molecule with a molecular formula of C₂₂H₂₂N₆O.[4] Its structure is closely related to that of Ibrutinib, featuring a pyrazolopyrimidine core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1412418-47-3 | [1] |

| Molecular Formula | C₂₂H₂₂N₆O | [4] |

| Molecular Weight | 386.45 g/mol | [4] |

| Appearance | Solid Powder | [4] |

| SMILES | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | [4] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Synthesis Protocol

Putative Synthesis of this compound

Step 1: Mitsunobu Reaction

-

To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine in a suitable solvent such as tetrahydrofuran (THF), add triphenylphosphine.[7]

-

Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or a similar reagent.[7]

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the intermediate product by column chromatography.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to remove the Boc protecting group.[6]

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent under reduced pressure to obtain the deprotected intermediate, which is the racemic mixture of IBT6A, i.e., this compound.

Step 3: Purification

-

The crude this compound can be purified by preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity.[8]

-

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]

Biological Activity and Signaling Pathway

Biological Activity

Specific quantitative biological activity data for this compound, such as its IC₅₀ value against BTK, is not extensively reported in publicly available literature. As it is a racemic impurity of Ibrutinib, its activity is presumed to be significantly less than or different from the parent drug. For reference, Ibrutinib is a highly potent, irreversible inhibitor of BTK with an IC₅₀ of 0.5 nM.[5][8][9]

BTK Signaling Pathway

This compound, being structurally related to Ibrutinib, is expected to interact with the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a critical enzyme in the B-cell receptor (BCR) signaling cascade, which plays a pivotal role in B-cell proliferation, differentiation, and survival.[3][10][11]

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Caption: BTK's central role in the B-cell receptor signaling pathway.

Experimental Protocols

The evaluation of a compound like this compound typically involves a series of in vitro and in vivo experiments to characterize its biological activity and pharmacological properties.

Kinase Inhibitor Profiling Workflow

A general workflow for profiling a potential kinase inhibitor is outlined below.

Caption: General experimental workflow for kinase inhibitor profiling.

1. Biochemical Assays (Kinase Activity)

-

Objective: To determine the direct inhibitory effect of this compound on BTK activity.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a fluorescently labeled peptide) and ATP.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is measured, often using fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based methods.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Cell-Based Assays (Proliferation and Apoptosis)

-

Objective: To assess the effect of this compound on the viability and survival of B-cell lymphoma cell lines that are dependent on BTK signaling.

-

Methodology:

-

Culture relevant B-cell lymphoma cell lines (e.g., TMD8, Ramos) in appropriate media.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Assess cell proliferation using assays such as MTT, WST-1, or CellTiter-Glo.

-

Evaluate apoptosis by methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.

-

Conclusion

This compound is a notable compound for researchers in the field of drug development, particularly those focused on kinase inhibitors and the quality control of pharmaceuticals like Ibrutinib. While its own biological activity is not well-documented, its structural similarity to a potent BTK inhibitor makes it an important subject for further investigation. The protocols and pathways described in this guide provide a foundational framework for the synthesis, characterization, and biological evaluation of this compound and similar molecules. A comprehensive understanding of such related substances is paramount for ensuring the safety and efficacy of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. benchchem.com [benchchem.com]

- 5. IBT6A | BTK | TargetMol [targetmol.com]

- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-IBT6A in Research: A Technical Guide to its Application as a Synthetic Precursor for Ibrutinib-Based Tools

(Rac)-IBT6A , the racemic form of an impurity found in the synthesis of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, serves a critical, albeit indirect, role in biochemical research. While not typically used as a direct investigational agent, its utility lies in its function as a key synthetic intermediate for the creation of sophisticated research tools, including activity-based probes and bivalent inhibitors (dimers). These tools are instrumental in elucidating the mechanism of action of Ibrutinib and other Btk inhibitors, profiling their enzymatic targets, and visualizing their engagement with Btk in cellular contexts. This guide provides an in-depth overview of the research applications stemming from this compound, complete with experimental protocols and data for researchers in drug discovery and chemical biology.

The Central Role of Bruton's Tyrosine Kinase (Btk) and its Inhibition by Ibrutinib

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, making Btk a prime therapeutic target.[1]

Ibrutinib is a potent and irreversible inhibitor of Btk.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[1] This targeted inhibition disrupts the downstream signaling cascade, ultimately leading to apoptosis and reduced proliferation of malignant B-cells.[1]

This compound as a Precursor for Ibrutinib-Based Research Tools

The primary research application of this compound is as a starting material for the synthesis of derivatives of Ibrutinib. These derivatives are designed to probe the function and activity of Btk and other kinases.

Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in a complex biological system. Ibrutinib-based ABPs are synthesized by chemically modifying the Ibrutinib scaffold, often by attaching a reporter tag such as a fluorophore or biotin. These probes retain the ability to covalently bind to the active site of Btk. This allows for the visualization of active Btk in cell lysates or even in living cells, and can be used to assess the target engagement of other Btk inhibitors in a competitive manner.

Bivalent Inhibitors (Dimers)

The concept of "Ibrutinib dimers" relates to the broader strategy of creating bivalent inhibitors.[2][3] A bivalent inhibitor consists of two ligand-binding moieties connected by a chemical linker.[2][3] This design can lead to inhibitors with increased potency, selectivity, and the ability to induce protein degradation (PROTACs). In the context of Btk, a bivalent inhibitor might be designed to simultaneously engage the active site and a secondary site on the kinase, or to bridge two Btk molecules. The synthesis of such molecules can originate from precursors like this compound.

Quantitative Data for Ibrutinib and Related Compounds

The following table summarizes key quantitative data for Ibrutinib and a related research compound. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| Ibrutinib | Btk | Enzymatic Assay | 0.5 | [1][4] |

| (Rac)-Ibrutinib alkyne | Btk | Enzymatic Assay | 0.72 | [5] |

| (Rac)-Ibrutinib alkyne | Ca2+ flux inhibition (Ramos cells) | Cellular Assay | 9 | [5] |

| Ibrutinib | BTK-C481S mutant | Cellular Phosphorylation Assay | 1000 | [6] |

| Ibrutinib | ITK | Enzymatic Assay | 1-10 | [5] |

| Ibrutinib | TEC | Enzymatic Assay | 1-10 | [5] |

| Ibrutinib | EGFR | Enzymatic Assay | >1000 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of Ibrutinib-based research tools derived from precursors like this compound.

Synthesis of an Ibrutinib-Based Fluorescent Probe

This protocol outlines a general strategy for synthesizing a fluorescently labeled Ibrutinib probe. The synthesis involves coupling a fluorescent dye to the Ibrutinib scaffold, which can be derived from this compound.

Workflow for Fluorescent Probe Synthesis

References

- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bivalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

(Rac)-IBT6A as an Impurity of Ibrutinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. This technical guide provides a comprehensive overview of (Rac)-IBT6A, a racemic impurity of Ibrutinib. This document delves into the potential origins of this compound, detailed experimental protocols for its analysis, and its relationship with the manufacturing process of Ibrutinib. Furthermore, it explores the broader context of impurity profiling in Ibrutinib and the relevant signaling pathways.

Introduction to Ibrutinib and its Impurities

Ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one) is a targeted covalent inhibitor that has revolutionized the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and other B-cell cancers.[1] It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[2] This inhibition disrupts B-cell proliferation, survival, and adhesion.

The manufacturing process of complex molecules like Ibrutinib can lead to the formation of various impurities. These can be categorized as process-related impurities, degradation products, or enantiomeric impurities.[2][3] Regulatory agencies mandate stringent control over these impurities to ensure the safety and quality of the final drug product.

This compound is the racemic form of IBT6A, an identified impurity of Ibrutinib.[4] While Ibrutinib is the (R)-enantiomer, the presence of its racemic counterpart suggests potential racemization during synthesis or the use of racemic starting materials. Understanding the formation and analytical control of this compound is crucial for maintaining the quality of Ibrutinib.

Physicochemical Properties

A summary of the key physicochemical properties of Ibrutinib and IBT6A is presented in Table 1. It is important to note that specific experimental data for this compound is limited in publicly available literature; therefore, the properties of IBT6A are provided as a close surrogate.

| Property | Ibrutinib | IBT6A |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| CAS Number | 936563-96-1 | 1022150-12-4 |

| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₂H₂₂N₆O |

| Molecular Weight | 440.50 g/mol | 386.45 g/mol |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Potential Formation Pathway of this compound

The synthesis of Ibrutinib is a multi-step process. A plausible route for the formation of this compound as a process-related impurity involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected 3-hydroxypiperidine derivative, followed by deprotection and acylation.

If a racemic mixture of the piperidine starting material is used, or if racemization occurs at the C3 position of the piperidine ring during any of the synthesis steps, it would lead to the formation of this compound. The subsequent acylation step to introduce the prop-2-en-1-one moiety would then result in the formation of racemic Ibrutinib.

Below is a DOT script illustrating a simplified logical relationship in the potential formation of this compound.

References

An In-depth Technical Guide on (Rac)-IBT6A: Synthesis, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A , a racemic mixture of IBT6A, is a notable small molecule in the field of kinase inhibition. As an impurity of the well-established drug Ibrutinib, it shares the parent compound's potent inhibitory activity against Bruton's tyrosine kinase (BTK), a critical component in B-cell receptor signaling pathways.[1][2][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed protocols for its use in research settings.

Physicochemical and Biological Properties

This compound is primarily recognized for its role as a BTK inhibitor. The quantitative data available for IBT6A, of which this compound is the racemic form, are summarized below.

| Property | Value | Source |

| Target | Bruton's tyrosine kinase (BTK) | [1][2] |

| IC50 | 0.5 nM | [1][2] |

| Purity | 99.88% | [1] |

| Molecular Formula | C22H22N6O | [4] |

| CAS Number | 1022150-12-4 | [1][2] |

| Solubility in DMSO | 25 mg/mL (64.69 mM) | [1][4] |

Synthesis and Use

While detailed de novo synthesis protocols for this compound are not publicly available, it is identified as an impurity in the manufacturing process of Ibrutinib.[1][2][3] In a research context, this compound serves as a valuable tool for:

-

Studying BTK Inhibition: Its potent activity makes it a suitable reference compound for in vitro and in vivo studies of BTK signaling.

-

Synthesis of Derivatives: It can be utilized in the synthesis of IBT6A Ibrutinib dimers and adducts, which are useful for developing activity-based probes and exploring structure-activity relationships.[1][2][3]

Experimental Protocols

The following protocols are based on information provided by commercial suppliers for the handling and use of this compound in experimental settings.

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Add DMSO to the powder to achieve a concentration of up to 25 mg/mL (64.69 mM).[1][4]

-

To aid dissolution, sonication is recommended.[1]

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

In Vitro Working Solution Preparation

Objective: To prepare a working solution for cell-based assays.

Procedure:

-

Thaw the stock solution.

-

For cell experiments, it is recommended to set the stock solution concentration at least 1000 times higher than that of the working solution.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

In Vivo Formulation Protocols

Caution: These protocols are for research purposes only. The prepared solutions should be used on the same day.

Protocol 1: Suspended Solution

-

Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

The resulting solubility is approximately 2.5 mg/mL (6.47 mM).[2] Ultrasonic treatment may be needed to form a suspended solution.[2]

-

This formulation can be used for oral and intraperitoneal injections.[2]

Protocol 2: Clear Solution (SBE-β-CD)

-

Prepare a solution of 20% SBE-β-CD in Saline.

-

Add each solvent one by one: 10% DMSO and 90% of the 20% SBE-β-CD in Saline solution.[2]

-

This yields a clear solution with a solubility of ≥ 2.5 mg/mL (6.47 mM).[2]

Protocol 3: Clear Solution (Corn Oil)

-

Add each solvent one by one: 10% DMSO and 90% Corn Oil.[2]

-

This results in a clear solution with a solubility of ≥ 2.5 mg/mL (6.47 mM).[2]

Mechanism of Action and Signaling Pathway

This compound, like Ibrutinib, is an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[5][6] This pathway is essential for B-cell proliferation, differentiation, and survival.[6] Ibrutinib binds covalently to the cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[7] Inhibition of BTK blocks downstream signaling, including the phosphorylation of phospholipase Cγ2 (PLCγ2).[6]

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Characterization

The characterization of a kinase inhibitor like this compound typically follows a structured workflow to determine its potency and cellular effects.

References

- 1. IBT6A | BTK | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IBT6A | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 5. biorxiv.org [biorxiv.org]

- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

(Rac)-IBT6A: A Speculative Mechanistic Whitepaper on a Putative Bruton's Tyrosine Kinase Inhibitor

Disclaimer: This document presents a speculative mechanism of action for (Rac)-IBT6A based on its structural relationship to the well-characterized Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. This compound is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1] Direct experimental data on the biological activity of this compound is not publicly available. Therefore, the information presented herein is an extrapolation from the known pharmacology of Ibrutinib and should be interpreted with caution.

Executive Summary

This compound is hypothesized to be a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical signaling protein in B-lymphocytes. This speculation is founded on the fact that its parent compound, IBT6A, is reported to inhibit Btk with a half-maximal inhibitory concentration (IC50) of 0.5 nM, identical to that of the FDA-approved drug Ibrutinib.[2][3][4] The proposed mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to the blockade of B-cell receptor (BCR) signaling and subsequent inhibition of B-cell proliferation and survival. This guide provides a detailed overview of the presumed mechanism of action, supported by quantitative data and experimental protocols derived from studies on Ibrutinib.

Quantitative Data: Inhibition of Bruton's Tyrosine Kinase

The inhibitory potency of IBT6A against Btk is reported to be equivalent to that of Ibrutinib. The following table summarizes the key quantitative metrics for Ibrutinib, which are presumed to be comparable for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.5 nM | Bruton's tyrosine kinase (Btk) | Biochemical Kinase Assay | [2][3][4] |

Proposed Mechanism of Action: Covalent Inhibition of Btk

This compound, mirroring the action of Ibrutinib, is likely an irreversible inhibitor of Btk. This mechanism involves a targeted covalent interaction with the Btk enzyme.

B-Cell Receptor (BCR) Signaling Pathway

Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[]

Covalent Bond Formation

The chemical structure of Ibrutinib, and by extension IBT6A, contains an acrylamide moiety which acts as a Michael acceptor. It is proposed that this compound forms a covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of Btk. This irreversible binding permanently inactivates the enzyme, thereby blocking its signaling function.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to formally characterize the mechanism of action of this compound. These protocols are based on standard assays used for kinase inhibitors, particularly those developed for Ibrutinib.

Btk Kinase Inhibition Assay (Biochemical)

This assay would quantify the direct inhibitory effect of this compound on Btk enzymatic activity.

-

Objective: To determine the IC50 value of this compound against purified Btk.

-

Principle: A fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a Transcreener® ADP² Kinase Assay, can be used.[6][7] These assays measure the displacement of a fluorescent tracer from the ATP-binding pocket of Btk or the production of ADP, respectively.

-

Procedure:

-

Recombinant human Btk enzyme is incubated with a peptide substrate and ATP.

-

Serial dilutions of this compound (or a vehicle control) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 1 hour).

-

The detection reagents are added, and the signal (e.g., fluorescence resonance energy transfer or fluorescence polarization) is measured using a plate reader.

-

The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.

-

Cellular Btk Autophosphorylation Assay

This cell-based assay would confirm the inhibition of Btk activity within a cellular context.

-

Objective: To measure the inhibition of Btk autophosphorylation at Tyr223 in a relevant cell line (e.g., Ramos human B-lymphoma cells).

-

Principle: An ELISA-based or Western blot approach is used to detect the phosphorylation status of Btk.

-

Procedure:

-

Ramos cells are cultured and then treated with various concentrations of this compound for a specified time.

-

The cells are stimulated with an anti-IgM antibody to induce BCR signaling and Btk activation.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-Btk (Tyr223) and total Btk.

-

For an ELISA, cell lysates are added to plates coated with a capture antibody for Btk, and a detection antibody for phospho-Btk is used to generate a colorimetric or fluorescent signal.

-

The level of Btk autophosphorylation is quantified and normalized to total Btk levels.

-

Irreversible Binding Assessment (Washout Assay)

This experiment would determine if the inhibition of Btk by this compound is reversible or irreversible.

-

Objective: To assess the duration of Btk inhibition after the removal of this compound.

-

Principle: If the inhibitor binds covalently and irreversibly, its inhibitory effect will persist even after it is washed out from the cellular environment.

-

Procedure:

-

Two sets of cells are treated with an effective concentration of this compound.

-

After an incubation period, one set of cells is washed multiple times with fresh media to remove the compound, while the other set remains in the presence of the inhibitor.

-

Both sets of cells, along with a control group, are then stimulated to activate Btk.

-

Btk activity is assessed using the cellular Btk autophosphorylation assay described above.

-

Sustained inhibition in the washed cells would indicate irreversible binding.

-

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to Ibrutinib and the reported potent Btk inhibitory activity of IBT6A provide a strong basis for speculating on its mechanism of action. It is highly probable that this compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase, thereby blocking B-cell receptor signaling. This mode of action suggests its potential as a research tool for studying B-cell biology and as a lead compound for the development of novel therapeutics targeting B-cell malignancies and autoimmune diseases. Definitive confirmation of this proposed mechanism awaits direct experimental investigation using the protocols outlined in this guide.

References

Unveiling the Biological Activities of Ibrutinib Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is inevitable. These impurities, arising from the manufacturing process or degradation of the drug substance, can have significant implications for the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the known biological activities of ibrutinib impurities, supported by available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Ibrutinib impurities can be broadly categorized as process-related impurities, which are byproducts of the synthesis, and degradation products, which form under stress conditions such as exposure to acid, base, or oxidative environments.[1] Regulatory bodies require stringent control of these impurities, particularly those with potential genotoxic or pharmacological activity.

Biological Activity of Ibrutinib and its Impurities

Ibrutinib exerts its therapeutic effect by irreversibly binding to the cysteine-481 residue in the active site of BTK, thereby inhibiting its kinase activity.[2] This blockade of BTK signaling is crucial for the proliferation and survival of malignant B-cells.[2] The biological activities of ibrutinib impurities are of significant interest as they may contribute to off-target effects or reduced efficacy of the drug.

Kinase Inhibitory Activity

While data on the specific kinase inhibitory profiles of most ibrutinib impurities are limited in peer-reviewed literature, some information is available for key metabolites.

An impurity designated as IBT6A is commercially available and listed with a Bruton's tyrosine kinase (BTK) IC50 of 0.5 nM, which is identical to that of ibrutinib itself. However, this information originates from commercial suppliers and awaits confirmation in peer-reviewed scientific literature.

Table 1: BTK Inhibitory Activity of Ibrutinib and a Known Metabolite

| Compound | Target | IC50 (nM) | Fold-change vs. Ibrutinib | Reference |

| Ibrutinib | BTK | 0.5 | - | [2] |

| PCI-45227 (M37) | BTK | ~7.5 | 15-fold higher | [2][3] |

Note: The IC50 value for PCI-45227 is estimated based on the reported 15-fold lower activity compared to ibrutinib.

Cytotoxic Activity

The cytotoxic effects of ibrutinib impurities on various cancer cell lines are another critical aspect of their biological profile. Limited data is available for specific impurities. However, a synthesized derivative of ibrutinib, named Ibr-7 , has demonstrated enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cell lines compared to the parent compound. The IC50 values for Ibr-7 against several NSCLC cell lines were reported to be in the range of 1-4 µM.[6] The enhanced effect of Ibr-7 is suggested to be mediated through the mTORC1/S6 signaling pathway.[6]

Table 2: Cytotoxicity of Ibrutinib Derivative Ibr-7 on NSCLC Cell Lines

| Cell Line | Ibrutinib IC50 (µM) | Ibr-7 IC50 (µM) | Reference |

| A549 | >10 | ~4 | [6] |

| H1975 | ~1 | ~1 | [6] |

| PC-9 | <0.1 | <0.1 | [6] |

| H460 | >10 | ~2 | [6] |

Note: The IC50 values are approximated from the available graphical data in the cited literature.

Genotoxicity

The genotoxic potential of drug impurities is a major safety concern. According to a U.S. Food and Drug Administration (FDA) document, several unspecified impurities of ibrutinib were evaluated using the bacterial mutagenicity (Ames) assay and/or assessed for mutagenicity through structure-activity relationship (SAR) computational methods. The results indicated that these impurities were not mutagenic.[7]

Signaling Pathways and Experimental Workflows

To understand the biological impact of ibrutinib and its impurities, it is essential to visualize the key signaling pathways and the experimental procedures used to assess their activity.

Ibrutinib and the BTK Signaling Pathway

Ibrutinib targets the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival. The following diagram illustrates the central role of BTK in this pathway and the inhibitory action of ibrutinib.

Experimental Workflow for Kinase Inhibition Assay

Determining the inhibitory activity of compounds against a specific kinase, such as BTK, is a fundamental step in their pharmacological characterization. The following diagram outlines a typical workflow for a kinase inhibition assay.

References

- 1. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (Rac)-IBT6A in Bruton's Tyrosine Kinase (Btk) Inhibitor Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the development, differentiation, proliferation, and survival of B-lymphocytes. Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a critical therapeutic target. The development of Btk inhibitors, such as the FDA-approved drug Ibrutinib, has revolutionized the treatment of these diseases.

This technical guide focuses on (Rac)-IBT6A, a compound of interest in the context of Btk inhibitor research. This compound is the racemic form of IBT6A, a known process-related impurity found in the manufacturing of Ibrutinib. Understanding the biological activity of such impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive overview of the available information on this compound, its relationship to Btk inhibition, and detailed experimental protocols for its characterization.

This compound: A Racemic Impurity of Ibrutinib

This compound is a racemate, meaning it is a mixture of equal amounts of two enantiomers, the non-superimposable mirror images of the IBT6A molecule. IBT6A itself has been identified as a potent inhibitor of Btk.[1][2][3] The presence of such an active impurity in a pharmaceutical product necessitates a thorough evaluation of its potential contribution to the overall pharmacological and toxicological profile of the drug.

Data Presentation: Quantitative Analysis of Btk Inhibition

While specific quantitative data for the racemic mixture this compound is not extensively available in public literature, the inhibitory activity of IBT6A has been characterized. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| IBT6A | Btk | Kinase Assay | 0.5 | [1][2][3] |

| Ibrutinib | Btk | Kinase Assay | 0.5 | [1][2] |

Note: The provided IC50 value is for IBT6A, not specifically for the racemic mixture this compound. It is plausible that the inhibitory activity of this compound is a composite of the activities of its constituent enantiomers. The stereochemistry of a molecule can significantly influence its interaction with a biological target, and it is possible that one enantiomer of IBT6A is more active than the other.[4] However, without specific studies on the separated enantiomers, their individual contributions to the overall activity of the racemate remain unknown.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the role of this compound in Btk inhibitor studies. These protocols are based on established methods for evaluating Btk inhibitors.

In Vitro Btk Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Btk.

Objective: To determine the IC50 value of this compound for Btk.

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 384-well plate, add 1 µL of the diluted compound or vehicle control.

-

Add 2 µL of Btk enzyme solution to each well (except the no-enzyme control).

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final concentrations should be within the linear range of the assay.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP into a detectable luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Btk Phosphorylation in Cells

This cell-based assay assesses the ability of a compound to inhibit Btk signaling within a cellular context by measuring the phosphorylation status of Btk.

Objective: To evaluate the effect of this compound on Btk autophosphorylation at Tyr223 in a relevant cell line.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed the B-cell lymphoma cells in a 6-well plate and allow them to grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a B-cell receptor agonist like anti-IgM for a short period (e.g., 10-15 minutes) to induce Btk phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Btk (Tyr223) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Btk.

-

Quantify the band intensities and determine the effect of this compound on Btk phosphorylation.

Cell-Based Functional Assay (Cell Proliferation/Viability)

This assay measures the downstream functional consequences of Btk inhibition, such as the impact on cell growth and survival.

Objective: To determine the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.

Materials:

-

B-cell malignancy cell line (e.g., TMD8, Mino)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

96-well plates

-

Plate reader capable of luminescence or absorbance detection

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and resume growth overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation/viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the development of the signal.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent inhibition of cell proliferation/viability for each concentration of this compound compared to the vehicle control.

-

Plot the results and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Mandatory Visualizations

Btk Signaling Pathway in B-Cell Malignancies

Caption: Btk signaling pathway in B-cell malignancies and the point of inhibition by this compound.

Experimental Workflow for Btk Inhibitor Characterization

References

Unveiling IBT6A Racemate: A Technical Guide to its Role as a Crucial Synthetic Precursor in Ibrutinib Research

For Immediate Release

This technical guide provides an in-depth analysis of IBT6A racemate, a key process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While not a therapeutic agent itself, IBT6A racemate has emerged as a significant tool for researchers, scientists, and drug development professionals. Its primary importance lies in its utility as a starting material for the synthesis of Ibrutinib dimers and adducts, which are instrumental in advancing our understanding of Ibrutinib's mechanism of action, developing novel therapeutic strategies, and ensuring the quality and safety of the parent drug.

Introduction: The Significance of Ibrutinib and its Impurities

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to BTK, Ibrutinib effectively disrupts B-cell proliferation and survival, making it a highly effective treatment for various B-cell malignancies.[1] As with any pharmaceutical compound, the manufacturing process of Ibrutinib can lead to the formation of impurities. These impurities, if not properly identified, quantified, and controlled, can impact the safety and efficacy of the final drug product.

IBT6A is recognized as a process-related impurity in the synthesis of Ibrutinib.[2][3] Its racemic form, (Rac)-IBT6A, is commercially available and serves as a valuable chemical tool for researchers.[4] This guide will focus on the pivotal role of IBT6A racemate in the synthesis of research compounds that are crucial for the ongoing development and understanding of Ibrutinib and next-generation BTK inhibitors.

Physicochemical Properties of IBT6A

IBT6A is structurally similar to Ibrutinib, lacking the acryloyl moiety on the piperidine ring. This structural feature makes it a suitable precursor for the synthesis of various Ibrutinib derivatives.

| Property | Value | Reference |

| Chemical Name | 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one | [3] |

| Molecular Formula | C22H22N6O | [3] |

| Molecular Weight | 386.45 g/mol | [3] |

| Form | Solid | [3] |

The Role of IBT6A Racemate in Chemical Synthesis

The primary significance of IBT6A racemate in drug development lies in its application as a synthetic precursor for creating Ibrutinib dimers and adducts. These molecules are essential for various research and development activities.

Synthesis of Ibrutinib Dimers

Ibrutinib dimers are molecules where two Ibrutinib-like structures are linked together. While specific, detailed protocols for the synthesis of dimers directly from IBT6A racemate are not extensively published in peer-reviewed literature, the general strategy involves utilizing the reactive secondary amine on the piperidine ring of IBT6A. A plausible synthetic approach would involve the reaction of two molecules of IBT6A racemate with a suitable bifunctional linker.

The resulting dimers can be used as reference standards for identifying and quantifying dimeric impurities in Ibrutinib drug substance and product.[5] They may also be investigated for unique pharmacological properties.

Synthesis of Ibrutinib Adducts and Probes

IBT6A racemate serves as a crucial starting material for the synthesis of Ibrutinib adducts, which can be used as chemical probes to study BTK biology. By modifying the piperidine nitrogen of IBT6A, researchers can introduce various functional groups, such as biotin or fluorescent tags.[2] These tagged molecules can be used in biochemical and cellular assays to study BTK engagement, localization, and turnover.

Application in PROTAC Development

A significant application of Ibrutinib-related molecules, and by extension precursors like IBT6A, is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. Ibrutinib-based PROTACs have been developed to overcome resistance to Ibrutinib, particularly mutations in the BTK active site. While published syntheses of Ibrutinib-based PROTACs often start from Ibrutinib itself, the underlying chemical principles could be adapted to use IBT6A as a scaffold, followed by the addition of the acryloyl group at a later stage.

Analytical Methodologies for IBT6A Detection

The control of impurities is a critical aspect of pharmaceutical manufacturing. Validated analytical methods are essential for the detection and quantification of IBT6A in Ibrutinib. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[6][7][8]

Representative Experimental Protocol for UPLC

A stability-indicating UPLC method is crucial for separating Ibrutinib from its impurities, including IBT6A.

| Parameter | Condition | Reference |

| Column | Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) | [9] |

| Mobile Phase A | 20 mM ammonium acetate (pH 6) | [9] |

| Mobile Phase B | Acetonitrile | [9] |

| Flow Rate | 0.3 mL/min | [9] |

| Detection | 215 nm | [9] |

| Injection Volume | 5 µL | [9] |

Method Validation

Analytical methods for impurity detection must be validated according to ICH guidelines to ensure they are accurate, precise, and reliable.[6]

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | ≥ 0.999 | [6] |

| Accuracy (% Recovery) | 95% - 105% | |

| Precision (% RSD) | ≤ 2.0% |

Conclusion

IBT6A racemate, while an impurity in the synthesis of Ibrutinib, plays a vital role in the broader landscape of BTK inhibitor research and development. Its utility as a synthetic precursor for creating Ibrutinib dimers, adducts, and probes provides researchers with invaluable tools to investigate the pharmacology of Ibrutinib, develop next-generation therapies such as PROTACs, and ensure the quality and safety of this life-saving medication. A thorough understanding of the synthesis, characterization, and application of IBT6A and its derivatives is therefore essential for professionals in the field of drug discovery and development.

References

- 1. ctppc.org [ctppc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IBT6A | BTK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-IBT6A for Kinase Profiling Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2] As a close structural analog of a clinically significant kinase inhibitor, this compound is a valuable tool for in-depth kinase profiling studies. Understanding its selectivity and off-target effects is crucial for researchers developing more specific Btk inhibitors and for professionals in drug development aiming to characterize the full pharmacological profile of Ibrutinib-related compounds. This guide provides a comprehensive overview of the use of this compound in kinase profiling, including its primary target, potential off-targets based on its parent compound Ibrutinib, detailed experimental protocols for kinase assays, and a visualization of the relevant signaling pathway.

Core Concepts: Kinase Profiling and this compound

This compound, being a racemate of a Btk inhibitor, is expected to primarily target Btk, a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[3][4] The parent compound, Ibrutinib, has a half-maximal inhibitory concentration (IC50) of 0.5 nM for Btk.[5][6][7] Kinase profiling of this compound is essential to determine its potency against Btk and its selectivity across the human kinome. A highly selective inhibitor interacts with a limited number of unintended kinases, minimizing the potential for off-target effects and associated toxicities.

Quantitative Data: Kinase Inhibition Profile

While specific kinome-wide screening data for this compound is not publicly available, the kinase selectivity of its parent compound, Ibrutinib, provides a strong indication of its likely targets and off-targets. The following table summarizes the inhibitory activity of Ibrutinib against its primary target, Btk, and other kinases identified as significant off-targets. This data is compiled from various kinase profiling studies.[8][9][10][11][12][13][14]

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| Btk | 0.5 | Tec | Primary Target |

| BMX | 1 | Tec | Off-target |

| Tec | 1.1 | Tec | Off-target |

| ITK | 12 | Tec | Off-target |

| EGFR | 12 | RTK | Off-target; associated with skin toxicities |

| HER2 | 22 | RTK | Off-target |

| HER4 | 0.6 | RTK | Off-target |

| JAK3 | 22 | JAK | Off-target |

| BLK | 1 | Src | Off-target |

| CSK | - | Src | Off-target; associated with cardiotoxicity |

Signaling Pathway: B-Cell Receptor (BCR) Signaling

This compound is an inhibitor of Btk, a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Btk is a key enzyme in this pathway, and its inhibition can effectively block these downstream effects.

Experimental Protocols

Two common and robust methods for kinase profiling are the LanthaScreen™ Eu Kinase Binding Assay and the KINOMEscan® platform. The following are detailed protocols adapted for the use of this compound.

LanthaScreen™ Eu Kinase Binding Assay for Btk

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to Btk.[15][16][17][18][19]

Materials:

-

Btk enzyme (recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.

-

Prepare a 3X working solution of Btk and Eu-anti-GST antibody in 1X Kinase Buffer. The final concentration in the assay will be 5 nM Btk and 2 nM antibody.

-

Prepare a 3X working solution of Kinase Tracer 236 in 1X Kinase Buffer. The final concentration in the assay will be 5 nM.

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in 1X Kinase Buffer to create 3X working solutions.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound solutions to the wells of the 384-well plate.

-

Add 5 µL of the 3X Btk/Eu-anti-GST antibody solution to all wells.

-

Add 5 µL of the 3X Kinase Tracer 236 solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

KINOMEscan® Competition Binding Assay

This platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.[20][21][22][23][24]

Principle:

The assay measures the ability of a test compound, such as this compound, to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

General Protocol Outline:

-

Compound Submission:

-

This compound is typically submitted as a stock solution in DMSO at a specified concentration (e.g., 10 mM).

-

-

Assay Performance (by the service provider):

-

A proprietary DNA-tagged kinase is incubated with the immobilized ligand and this compound at a defined concentration (e.g., 1 µM or 10 µM).

-

The mixture is allowed to reach equilibrium.

-

The solid support is washed to remove unbound kinase.

-

The amount of bound kinase is quantified by qPCR of the DNA tag.

-

-

Data Analysis:

-

The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only sample. A lower %Ctrl value indicates stronger binding of the test compound.

-

A selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound at a certain threshold.

-

For hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

-

Conclusion

This compound serves as a critical research tool for kinase profiling, particularly for studies focused on Btk and the broader kinome selectivity of Ibrutinib-related compounds. By employing robust assay platforms such as LanthaScreen™ and KINOMEscan®, researchers can obtain detailed quantitative data on the binding affinity and selectivity of this compound. This information is invaluable for understanding its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation kinase inhibitors with improved therapeutic profiles. The provided protocols and pathway diagrams offer a solid foundation for initiating and interpreting such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IBT6A | BTK | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IBT6A | CymitQuimica [cymitquimica.com]

- 8. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajmc.com [ajmc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - AR [thermofisher.com]

- 20. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 22. chayon.co.kr [chayon.co.kr]

- 23. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 24. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the stereochemistry of Ibrutinib impurities

An In-depth Technical Guide to the Stereochemistry of Ibrutinib Impurities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] As a chiral molecule, the stereochemistry of Ibrutinib is a critical quality attribute, directly impacting its efficacy and safety. The commercially available drug is the (R)-enantiomer.[3][4] The presence of its stereoisomeric impurity, the (S)-enantiomer, as well as other process-related and degradation impurities, must be strictly controlled.[5][] This guide provides a comprehensive technical overview of the stereochemical aspects of Ibrutinib, methods for chiral separation and impurity profiling, and the underlying biological pathways.

The Stereochemical Landscape of Ibrutinib

The Ibrutinib molecule possesses a single chiral center at the 3-position of the piperidine ring, leading to two enantiomers: (R)-Ibrutinib and (S)-Ibrutinib. The pharmacologically active and approved form of the drug is (R)-Ibrutinib.[3][4] The (S)-enantiomer is considered an impurity and its levels are strictly regulated by bodies like the International Council on Harmonisation (ICH).[3]

Beyond this classical chirality, Ibrutinib also exhibits a phenomenon known as atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[7][8] In Ibrutinib, the bond connecting the pyrazolopyrimidine core and the phenoxyphenyl group is a potential atropisomeric axis.[7][8] While Ibrutinib itself is considered a "pro-atropisomer" (meaning it has a plane of symmetry about the axis), understanding its conformational preferences is crucial for target selectivity and minimizing off-target effects.[7][8][9]

Impurities in Ibrutinib can be broadly categorized as:

-

Stereoisomeric Impurities : Primarily the (S)-enantiomer.

-

Process-Related Impurities : Byproducts and intermediates from the synthetic route, such as N-Desmethyl Ibrutinib.[][10]

-

Degradation Impurities : Formed due to chemical instability under conditions like oxidative, alkaline, or photolytic stress.[2][][11]

Mechanism of Action and Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[12][13] In many B-cell cancers, this pathway is constitutively active, promoting cell proliferation and survival.[13][14] Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down its kinase activity.[1][15] This action blocks the downstream signaling cascade, including the phosphorylation of phospholipase C gamma 2 (PLCγ2) and the activation of NF-κB and other transcription factors.[16][17] The ultimate result is the inhibition of B-cell proliferation and survival, and the induction of apoptosis (programmed cell death).[12][13]

Experimental Protocols for Stereochemical Analysis

Robust analytical methods are required to separate and quantify the (S)-enantiomer from the active (R)-Ibrutinib. Chiral chromatography is the technique of choice for this purpose.

Chiral Electrokinetic Chromatography (EKC) for Enantiomeric Separation

This method has been successfully developed for the separation of Ibrutinib enantiomers.[3][4]

-

Instrumentation : Capillary Electrophoresis system with a UV detector.

-

Chiral Selector : A cyclodextrin (CD), specifically sulfated-γ-CD (S-γ-CD), is used in the running buffer.[3]

-

Background Electrolyte : 25 mM formate buffer (pH 3.0).[3]

-

Capillary : Fused-silica capillary.

-

Voltage : Applied voltage with negative polarity.[3]

-

Detection : UV detection.

-

Performance : This method can achieve baseline separation of the enantiomers in under 5 minutes with an enantioresolution value of 1.5.[3] It is capable of detecting the (S)-ibrutinib impurity down to a 0.1% level, meeting ICH requirements.[3][4] The (S)-enantiomer is the first-migrating isomer.[3][4]

General Impurity Profiling by RP-UPLC

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating the parent drug from its various process-related and degradation impurities.[2]

-

Instrumentation : A UPLC system equipped with a photodiode array (PDA) detector.[2][5]

-

Column : A C18 stationary phase column (e.g., Waters Acquity UPLC C18, 100 mm × 2.1 mm, 1.7 μm).[2]

-

Mobile Phase : A gradient mixture of an aqueous buffer and an organic solvent.

-

Flow Rate : 0.3 mL/min.[2]

-

Detection Wavelength : UV detection at 215 nm.[2]

-

Column Temperature : Maintained at a constant temperature (e.g., 30°C).[5]

-

Structural Elucidation : Fractions containing impurities are collected and analyzed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[11]

Quantitative Data and Method Validation

Analytical methods for impurity quantification must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and sensitivity.[5]

Table 1: Performance of Chiral EKC Method for Enantiomeric Impurity

| Parameter | Value | Reference |

|---|---|---|

| Enantioresolution (Rs) | 1.5 | [3] |

| Analysis Time | 4.2 min | [3] |

| Limit of Detection (LOD) | < 0.1% | [3][4] |

| Limit of Quantification (LOQ) | 0.1% |[3][4] |

Table 2: Representative Performance of RP-HPLC/UPLC Methods for General Impurities

| Method | Analyte(s) | Linearity Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| RP-HPLC/PDA | Ibrutinib & Impurities | LOQ - 300% of specification | 0.999 - 1.000 | [5] |

| RP-HPLC | Ibrutinib | 3.5–2100 µg/mL | 0.9999 | [18] |

| LC-MS/MS | 4-phenoxyphenyl-boronic acid | 0.45 - 5.0 µg/mL | 0.999 |[18] |

Experimental and Validation Workflows

The process of identifying and controlling impurities involves a logical sequence of steps, from initial stress testing to final structural confirmation and method validation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. Enantioseparation and ecotoxicity evaluation of ibrutinib by Electrokinetic Chromatography using single and dual systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ctppc.org [ctppc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (Rac)-IBT6A

These application notes provide a comprehensive overview of (Rac)-IBT6A, a Bruton's tyrosine kinase (BTK) inhibitor. Included are a detailed, research-grade synthesis protocol, key quantitative data, and diagrams of its relevant signaling pathway and a typical experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is the racemic form of IBT6A, a known impurity of the FDA-approved drug Ibrutinib.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[5][6] Like Ibrutinib, IBT6A also exhibits inhibitory activity against BTK, making it a compound of interest for research into BTK inhibition and the development of related therapeutic agents.[1][2][3] this compound can be utilized in the synthesis of IBT6A-Ibrutinib dimers and adducts for further investigation.[1][2][3]

Synthesis Protocol for this compound

The following is a plausible, multi-step synthesis protocol for this compound, developed based on established synthetic routes for Ibrutinib and other 4-amino-substituted pyrazolo[3,4-d]pyrimidines. This protocol is intended for research purposes and should be performed by trained chemists in a properly equipped laboratory.

Step 1: Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

This initial step involves the formation of the core pyrazolopyrimidine structure and its subsequent iodination.

-

Reaction: Commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine is iodinated using N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF in a round-bottom flask.

-

Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

-

Step 2: Suzuki Coupling with 4-phenoxyphenylboronic acid

The iodinated pyrazolopyrimidine is then coupled with 4-phenoxyphenylboronic acid to introduce the phenoxyphenyl side chain.

-

Reaction: A palladium-catalyzed Suzuki coupling reaction is performed between 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 4-phenoxyphenylboronic acid.

-

Procedure:

-

To a degassed mixture of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[7]

-

Step 3: N-alkylation with racemic 3-Boc-piperidine tosylate

The pyrazolopyrimidine core is then alkylated with a racemic piperidine derivative.

-

Reaction: The nitrogen of the pyrazole ring is alkylated with (Rac)-3-(tert-butoxycarbonylamino)piperidine, which can be activated as a tosylate.

-

Procedure:

-

To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as cesium carbonate (1.5 eq).

-

Add (Rac)-tert-butyl (piperidin-3-yl)carbamate tosylate salt (1.2 eq) to the mixture.

-

Stir the reaction at 60-70 °C for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

-

Step 4: Deprotection and Acrylation

The final steps involve the removal of the Boc protecting group and the subsequent acylation to yield this compound.

-

Reaction: The Boc group is removed under acidic conditions, followed by acylation of the piperidine nitrogen with acryloyl chloride.

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Evaporate the solvent to obtain the amine salt.

-

Dissolve the amine salt in a chlorinated solvent like dichloromethane and cool to 0 °C.

-

Add a base such as triethylamine or diisopropylethylamine (2.5 eq).

-

Slowly add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for another 2-3 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to afford this compound.

-

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C22H22N6O |

| Molecular Weight | 386.45 g/mol [8] |

| Purity (typical) | ≥98% |

| IC50 (for BTK) | 0.5 nM (for the active enantiomer)[1][2][3] |

| Appearance | Solid |

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway